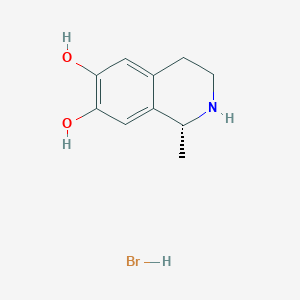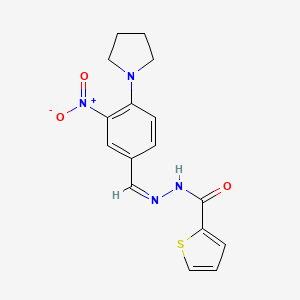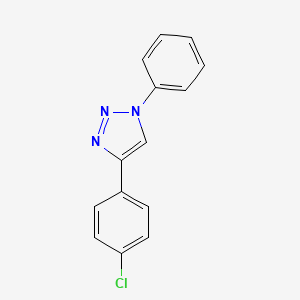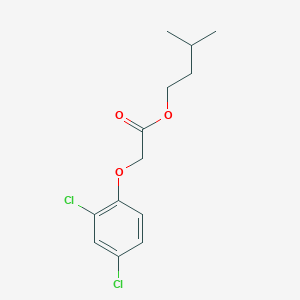
(2-azanidylcyclohexyl)azanide;oxalate;platinum(4+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-azanidylcyclohexyl)azanide;oxalate;platinum(4+) is a platinum-based compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicine and industry. This compound is known for its unique chemical structure and properties, which make it a valuable subject of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-azanidylcyclohexyl)azanide;oxalate;platinum(4+) typically involves the reaction of platinum salts with oxalic acid and (2-azanidylcyclohexyl)azanide. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired compound. The process may involve multiple steps, including purification and crystallization, to obtain a high-purity product.
Industrial Production Methods
In an industrial setting, the production of (2-azanidylcyclohexyl)azanide;oxalate;platinum(4+) is scaled up using large reactors and automated systems to maintain consistent quality and yield. The process involves the careful handling of platinum salts and other reagents, with stringent quality control measures to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(2-azanidylcyclohexyl)azanide;oxalate;platinum(4+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum(4+) to lower oxidation states.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH, and solvent systems to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation states of platinum, while reduction reactions can produce platinum(2+) or platinum(0) species. Substitution reactions can result in the formation of new platinum complexes with different ligands .
Aplicaciones Científicas De Investigación
(2-azanidylcyclohexyl)azanide;oxalate;platinum(4+) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and polymerization processes.
Biology: It is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential use in cancer therapy, particularly as a chemotherapeutic agent due to its ability to interact with DNA and inhibit cell division.
Industry: It is used in the production of advanced materials and as a component in electronic devices due to its unique electrical properties.
Mecanismo De Acción
The mechanism of action of (2-azanidylcyclohexyl)azanide;oxalate;platinum(4+) involves its interaction with cellular components, particularly DNA. The compound forms covalent bonds with DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in the disruption of cellular processes and ultimately leads to cell death. The molecular targets include DNA and various enzymes involved in DNA repair and replication .
Comparación Con Compuestos Similares
Similar Compounds
Oxaliplatin: A platinum-based chemotherapeutic agent used in cancer treatment.
Cisplatin: Another platinum-based drug widely used in chemotherapy.
Carboplatin: A derivative of cisplatin with similar applications in cancer therapy
Uniqueness
(2-azanidylcyclohexyl)azanide;oxalate;platinum(4+) is unique due to its specific chemical structure, which imparts distinct properties compared to other platinum-based compounds. Its ability to form stable complexes and its reactivity with various ligands make it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C8H12N2O4Pt |
|---|---|
Peso molecular |
395.28 g/mol |
Nombre IUPAC |
(2-azanidylcyclohexyl)azanide;oxalate;platinum(4+) |
InChI |
InChI=1S/C6H12N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-8H,1-4H2;(H,3,4)(H,5,6);/q-2;;+4/p-2 |
Clave InChI |
DWAFYCQODLXJNR-UHFFFAOYSA-L |
SMILES canónico |
C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetrasodium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;tetrahydrate](/img/structure/B14114538.png)


![N'-(4-fluorophenyl)-N-[(3-hydroxy-2-benzofuran-1-yl)methylideneamino]-2-nitroethanimidamide](/img/structure/B14114556.png)






![3-((3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B14114585.png)
![methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14114600.png)
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B14114603.png)
![3-[(4-chlorophenyl)sulfonyl-(furan-2-ylmethyl)amino]-N'-hydroxypropanimidamide](/img/structure/B14114628.png)
